![molecular formula C22H27N5O B5553328 N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)

N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

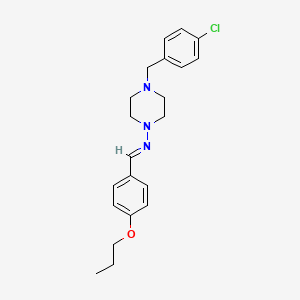

This compound is a derivative of quinoline and is part of the pyrazolo[1,5-a][1,4]diazepine group. It's structurally related to various other heterocyclic compounds, which have been studied for their diverse biological activities.

Synthesis Analysis

- Synthesis Route : The synthesis involves several steps, starting from substituted aniline and proceeding through reactions like Michael addition, cyclization, Mannich reaction, and condensation with semicarbazides (Yuan et al., 2011).

Molecular Structure Analysis

- Structure Elucidation : The molecular structure of these compounds is typically confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques help in identifying the arrangement of atoms within the molecule (E. A. Bakhite, 2001).

Chemical Reactions and Properties

- Reactivity : This compound's chemical reactivity can be influenced by its functional groups, such as the carboxamide group and the pyrazolo[1,5-a][1,4]diazepine moiety. These groups can participate in various chemical reactions, contributing to the compound's biological activity (R. Mekheimer et al., 2017).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research in this area often explores the synthesis and structural analysis of quinoline and pyrazoloquinoline derivatives, aiming to understand their binding affinities, structural requirements, and the influence of different substitutions on their biological activities. For instance, studies have detailed the synthesis and structure-activity relationships of thienylpyrazoloquinolines, highlighting the importance of planarity and specific substitutions for binding to benzodiazepine receptors and demonstrating their agonist or inverse agonist activities (Takada et al., 1988).

Potential Therapeutic Applications

A significant portion of research focuses on potential therapeutic applications, such as anticancer, antimicrobial, and enzyme inhibition activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for their cytotoxic activities against various cancer cell lines, showcasing the potential of quinoline derivatives in cancer therapy (Deady et al., 2003). Similarly, novel 3-quinoline carboxamides have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, indicating their relevance in targeted cancer treatments (Degorce et al., 2016).

Antimicrobial and Antifungal Activities

Research also extends to the antimicrobial and antifungal properties of quinoline derivatives. Studies have synthesized and evaluated the antifungal activity of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, demonstrating their efficacy against various fungi (Yuan et al., 2011). This highlights the potential of such compounds in addressing fungal infections and contributing to the development of new antifungal agents.

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O/c1-16(2)14-26-10-5-11-27-19(15-26)12-18(25-27)13-23-22(28)21-9-8-17-6-3-4-7-20(17)24-21/h3-4,6-9,12,16H,5,10-11,13-15H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTLJPQOOOVRTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCN2C(=CC(=N2)CNC(=O)C3=NC4=CC=CC=C4C=C3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)

![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)